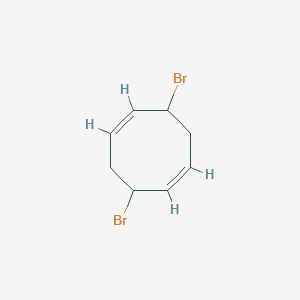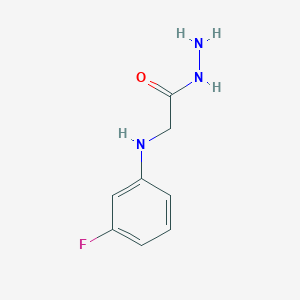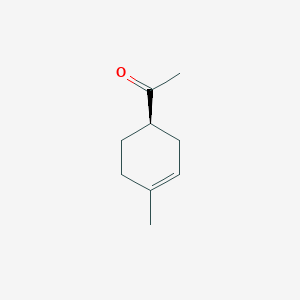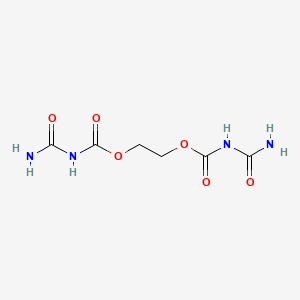
4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields due to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol typically involves a multi-step process. One common method is the azo coupling reaction, where an aromatic amine reacts with a diazonium salt. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. For instance, the reaction between 2-bromoaniline and a diazonium salt derived from alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol can be carried out in an acidic medium to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.
科学的研究の応用
4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The azo group can participate in electron transfer reactions, while the bromophenyl and pyrazole moieties can interact with specific binding sites on proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
4-((2-Bromophenyl)azo)-6-hydroxy-2-methyl-1H-pyrazole: Similar in structure but with a hydroxyl group instead of an ethanol group.
4-((2-Bromophenyl)azo)-3,5-diphenyl-1H-pyrazole: Lacks the methyl and ethanol groups, leading to different chemical properties.
Uniqueness
4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethanol group, in particular, can influence its solubility and interaction with biological molecules.
特性
CAS番号 |
30823-83-7 |
|---|---|
分子式 |
C24H21BrN4O |
分子量 |
461.4 g/mol |
IUPAC名 |
2-[4-[(2-bromophenyl)diazenyl]-3-methyl-5-phenylpyrazol-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C24H21BrN4O/c1-17-23(27-26-21-15-9-8-14-20(21)25)24(19-12-6-3-7-13-19)29(28-17)16-22(30)18-10-4-2-5-11-18/h2-15,22,30H,16H2,1H3 |
InChIキー |
YSPBKIFXJWKJSC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2Br)C3=CC=CC=C3)CC(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


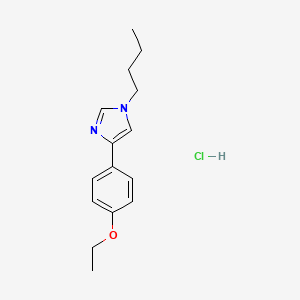
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
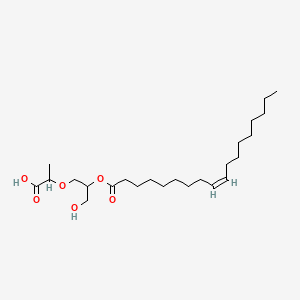

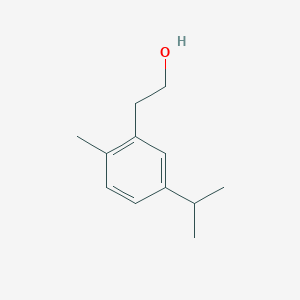
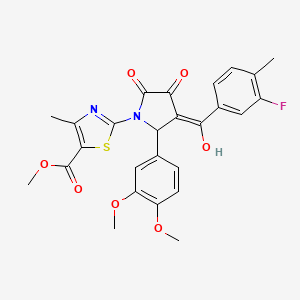
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
